

Measuring Proteasome Activity in Cell Lysates: An Application Note and Protocol

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Compound of Interest

Compound Name: *Suc-Leu-Tyr-AMC*

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The ubiquitin-proteasome system (UPS) is the primary pathway for selective protein degradation in eukaryotic cells, playing a crucial role in cellular homeostasis.[1][2][3] This system is essential for the removal of misfolded or damaged proteins and the regulation of key cellular processes such as cell cycle progression, signal transduction, and apoptosis.[2][4] The 26S proteasome, the central protease of this pathway, is a large, multi-catalytic complex responsible for degrading proteins that have been tagged with a polyubiquitin chain. Given its critical functions, dysregulation of proteasome activity has been implicated in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases, making it an important target for drug discovery and development.

This application note provides a detailed protocol for measuring the catalytic activity of the proteasome in cell lysates using fluorogenic peptide substrates. These substrates are designed to be specific for the three distinct peptidase activities of the proteasome: chymotrypsin-like, trypsin-like, and caspase-like (also referred to as peptidylglutamyl-peptide-hydrolyzing or PGPH) activity. Cleavage of these substrates by the proteasome releases a fluorescent molecule, 7-amino-4-methylcoumarin (AMC), allowing for a quantitative measurement of proteasome activity.

Principle of the Assay

The assay is based on the detection of a fluorescent signal generated by the enzymatic activity of the proteasome on a specific substrate. Short peptide sequences are conjugated to a fluorophore, AMC, which is quenched in its conjugated form. Upon cleavage by the active proteasome, the free AMC fluoresces, and the intensity of this fluorescence is directly proportional to the proteasome's activity. By using peptide sequences that are preferentially cleaved by each of the three catalytic subunits, the different activities of the proteasome can be individually assessed.

Data Presentation

The following table summarizes the key quantitative data for the proteasome activity assay.

Proteasome Activity	Specific Substrate	Abbreviation	Excitation (nm)	Emission (nm)
Chymotrypsin-like	Succinyl-Leu-Leu-Val-Tyr-AMC	Suc-LLVY-AMC	360-380	460
Trypsin-like	Z-Ala-Arg-Arg-AMC	Z-ARR-AMC	360-380	430-460
Caspase-like / PGPH	Z-Leu-Leu-Glu-AMC	Z-LLE-AMC	380	460

Experimental Protocols

A. Materials and Reagents

- Cells of interest grown in appropriate culture vessels.
- Phosphate-Buffered Saline (PBS): ice-cold, without Ca^{2+} and Mg^{2+} .
- Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM EDTA, 1% Triton X-100. For enhanced recovery of the 26S proteasome, 2 mM ATP can be added. Store at 4°C.
- Protease Inhibitor Cocktail: (Optional, to inhibit non-proteasomal proteases).
- Fluorogenic Substrates:

- Suc-LLVY-AMC (for chymotrypsin-like activity).
- Z-ARR-AMC (for trypsin-like activity).
- Z-LLE-AMC (for caspase-like/PGPH activity).
- Prepare 10 mM stock solutions in DMSO and store at -20°C, protected from light.
- Proteasome Inhibitor (Control): MG132 or Lactacystin. Prepare a 10 mM stock solution in DMSO.
- Assay Buffer: 50 mM Tris-HCl (pH 7.6), 100 mM KCl.
- Protein Quantification Assay Kit: (e.g., BCA or Coomassie Protein Assay).
- Black, flat-bottom 96-well plates: for fluorescence measurements.
- Fluorescent plate reader: capable of excitation at 360-380 nm and emission at 430-460 nm.

B. Cell Lysate Preparation

- Place the cell culture dish on ice and wash the cells twice with ice-cold PBS.
- Aspirate the PBS and add an appropriate volume of ice-cold Lysis Buffer (e.g., 400 µl for a 60 mm dish).
- Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
- To ensure complete lysis, sonicate the sample on ice for 10 seconds.
- Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
- Carefully transfer the supernatant (cell lysate) to a fresh, pre-chilled tube. This lysate can be used immediately or stored at -80°C for later use.
- Determine the protein concentration of the cell lysate using a standard protein quantification assay.

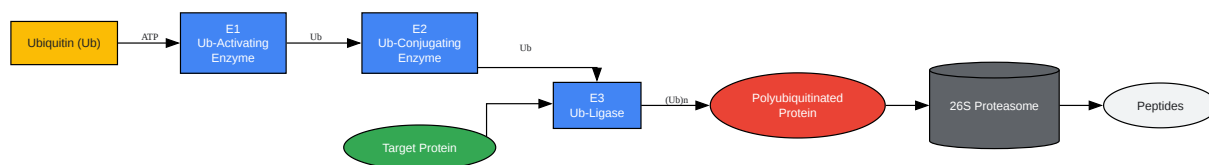
C. Proteasome Activity Assay

- Prepare the Assay Reaction Mix by diluting the fluorogenic substrate to a final concentration of 100 μ M in the Assay Buffer. Prepare enough mix for all samples, blanks, and controls.
- Sample Wells: Add 50 μ l of cell lysate to each well of a black 96-well plate.
- Inhibitor Control Wells: To a separate set of wells, add 50 μ l of cell lysate and the proteasome inhibitor (e.g., MG132) to a final concentration of 20 μ M. Incubate for 15 minutes at room temperature.
- Blank Wells: Add 50 μ l of Lysis Buffer without cell lysate to at least two wells to determine the background fluorescence.
- Initiate the reaction by adding 200 μ l of the Assay Reaction Mix to each well.
- Incubate the plate at 37°C for 60 minutes, protected from light. The optimal incubation time may vary depending on the cell type and protein concentration and should be determined empirically.
- Measure the fluorescence intensity using a fluorescent plate reader with excitation at 360-380 nm and emission at 430-460 nm.

D. Data Analysis

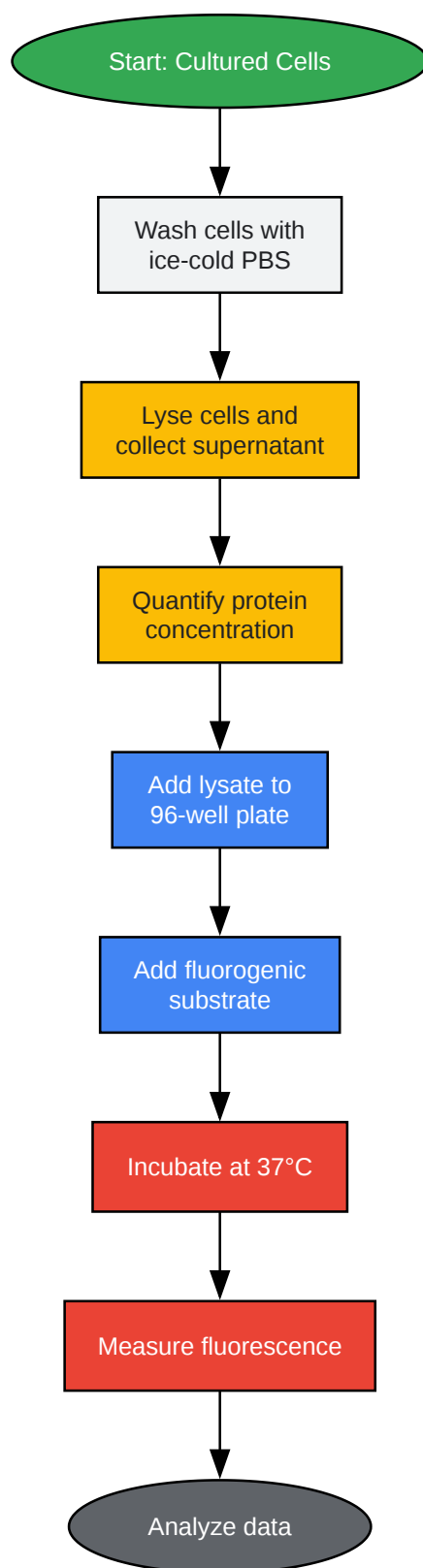
- Subtract the average fluorescence of the blank wells from all other readings.
- The specific proteasome activity is the difference in fluorescence between the sample wells and the inhibitor control wells.
- Normalize the specific proteasome activity to the protein concentration of the cell lysate. The results can be expressed as Relative Fluorescence Units (RFU) per microgram of protein.

Visualizations



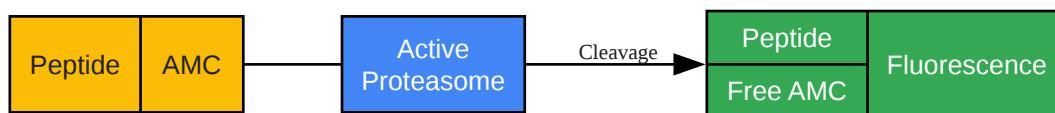
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Caption: The Ubiquitin-Proteasome Pathway.



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Caption: Experimental workflow for measuring proteasome activity.



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Caption: Proteasome-mediated cleavage of a fluorogenic substrate.

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References

- 1. Proteasome Assay in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20S Proteasome Activity Assay, for cancer and apoptosis studies Sigma-Aldrich [sigmaaldrich.com]
- 3. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 4. Visualizing Proteasome Activity and Intracellular Localization Using Fluorescent Proteins and Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
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